BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Nitron: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 260-048-5

Cat. No.: B15349187

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt), a significant reagent in
analytical chemistry. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for its structural characterization through
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS).

Chemical Structure and Properties

o |[UPAC Name: 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
e CAS Number: 2218-94-2

e Chemical Formula: C20H16N4

e Molecular Weight: 312.37 g/mol

o Appearance: Light yellow to brown crystalline powder[1]

e Melting Point: Approximately 187-190 °C with decomposition[1]

Spectroscopic Data
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A thorough analysis of Nitron's spectroscopic data is crucial for its accurate identification and
application. The following tables summarize the available quantitative data.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Nitron reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm~?) Assignment Reference
3055 C-H aromatic stretching [2]
1600 C=C aromatic stretching [2]
1508 N-H bending [2]
1492 C-N stretching [2]
1458 C-C aromatic stretching [2]
1269 C-N stretching [2]
C-H aromatic out-of-plane
752 , [2]
bending
C-H aromatic out-of-plane
692 _ [2]
bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental *H and 3C NMR data for Nitron is not readily available in the
reviewed literature, data for a closely related derivative, 1,4-diphenyl-3-(p-
nitrophenylamino)-1,2,4-triazolium hydroxide inner salt (“Nitronitron"), provides valuable insight
into the expected chemical shifts.

IH NMR of Nitronitron (300 MHz, DMSO-ds, 0, ppm)[2][3]
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
8.775 singlet 1H C-H of the triazole ring
) Aromatic protons of p-
8.690-8.663 multiplet 4H _ o
nitrophenylamino ring
] Aromatic protons of
8.531-7.669 multiplet 10H

the two phenyl rings

Expected 3C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

Based on literature for similar 1,2,4-triazole structures, the carbon atoms of the triazole ring are
expected to resonate in the range of 122-149 ppm.[4] The phenyl group carbons will appear in
the aromatic region, typically between 120 and 140 ppm.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for Nitron, is
not extensively documented in readily accessible literature. However, for 1,2,4-triazole
derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the
loss of substituents.

Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

Infrared (IR) Spectroscopy Protocol

The FT-IR spectrum of solid Nitron was recorded using the KBr pellet method.[2]
¢ Instrument: A Fourier Transform Infrared Spectrophotometer.

o Sample Preparation: A small amount of Nitron was intimately mixed with dry potassium
bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm™1,
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol (for Nitronitron)[3][4]

¢ Instrument: 300 MHz NMR Spectrometer.
o Solvent: Deuterated dimethyl sulfoxide (DMSO-de).
o Standard: Tetramethylsilane (TMS) was used as an internal standard.

» Data Acquisition: *H NMR spectra were acquired at room temperature.

Mass Spectrometry (MS) Protocol

A general procedure for obtaining a mass spectrum of a solid organic compound like Nitron
would involve:

« lonization Method: Electron lonization (El) is a common technique for such molecules.
e Sample Introduction: The sample would be introduced via a direct insertion probe.

e Analysis: The ionized sample would be analyzed by a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of Nitron.
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Caption: Workflow for the spectroscopic characterization of Nitron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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